REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH:8][C:9]([NH2:11])=[S:10])=[CH:3][CH:2]=1.[C:12]([CH2:14][C:15](OCC)=[O:16])#[N:13]>C(O)(=O)C>[NH2:13][C:12]1[N:8]([CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[C:9](=[S:10])[NH:11][C:15](=[O:16])[CH:14]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CNC(=S)N
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared in accordance with the general method
|
Type
|
CUSTOM
|
Details
|
with the exception that a 4 h reaction time
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(NC(N1CC1=CC=NC=C1)=S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |